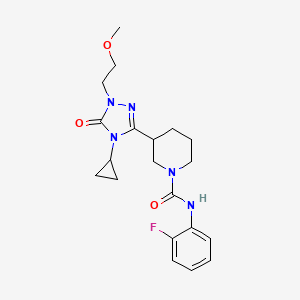

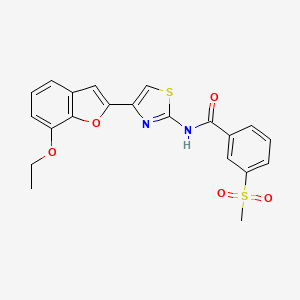

![molecular formula C16H21F2NO3 B2907147 tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate CAS No. 2009025-82-3](/img/structure/B2907147.png)

tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is a chemical compound with the CAS Number: 2009025-82-3 . It has a molecular weight of 313.34 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular formula of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is C16H21F2NO3 . The InChI Code is 1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” include a molecular weight of 313.34 and a molecular formula of C16H21F2NO3 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Ceftolozane

This compound is an important intermediate in the synthesis of Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic . Ceftolozane has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa .

Organic Synthesis

“tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” is an important intermediate in organic synthesis . It is synthesized by reacting tert-butyl bromide with 2,3-difluorophenylcarbamate.

Synthesis of N-Boc-protected Anilines

This compound was used in palladium-catalyzed synthesis of N-Boc-protected anilines . This process is important in the field of organic chemistry.

Synthesis of Tetrasubstituted Pyrroles

It was used in the synthesis of tetrasubstituted pyrroles , functionalized with ester or ketone groups at C-3 position . This is a significant process in the development of new organic compounds.

Synthesis of [1,2,4]triazino[5,6-b]indole and Indolo[2,3-b]quinoxaline Systems

The compound has been used in the first introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems . This leads to a series of structurally novel compounds as possible drug candidates .

Enhancement of Biological Activity

Introduction of a tert-butyl group into some heterocycles substantially enhances their biological activity . For example, it has recently been reported that attachment of a metabolically stable tert-butyl group at the C-2 position of the quinolone system in primaquine resulted in a substantial improvement in blood schizontocidal antimalarial activity .

Mecanismo De Acción

Target of Action

The primary targets of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Result of Action

The molecular and cellular effects of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate” are currently under investigation . Understanding these effects will provide insights into the therapeutic potential of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate”. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s interaction with its targets . .

Propiedades

IUPAC Name |

tert-butyl N-[5-(2,4-difluorophenyl)-5-oxopentyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F2NO3/c1-16(2,3)22-15(21)19-9-5-4-6-14(20)12-8-7-11(17)10-13(12)18/h7-8,10H,4-6,9H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIMEJQXBHPGPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(=O)C1=C(C=C(C=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2907064.png)

![Tert-butyl 2-[(1R)-1-hydroxyethyl]morpholine-4-carboxylate](/img/structure/B2907067.png)

![2-Chloro-1-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2907068.png)

![(Z)-methyl 2-(2-((2-naphthoyl)imino)-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2907072.png)

![N-(4-fluorophenyl)-2-[(3-methoxybenzyl)amino]-4-methylpyrimidine-5-carboxamide](/img/structure/B2907073.png)

![8-Oxa-2,5-diazaspiro[3.6]decan-6-one;dihydrochloride](/img/structure/B2907075.png)

![3-(1-(5-methylpyrazine-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2907076.png)

![3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide](/img/structure/B2907080.png)